N-benzyl-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-benzyl-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]quinoxaline core. The structure includes:
- 1-ethyl substituent on the triazolo ring, enhancing lipophilicity.
- N-benzyl-acetamide side chain, influencing steric and electronic properties.
Properties
IUPAC Name |
N-benzyl-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-2-17-22-23-19-20(27)24(15-10-6-7-11-16(15)25(17)19)13-18(26)21-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWWYDLZIHYFDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the triazoloquinoxaline core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the triazoloquinoxaline intermediate.
Acetamide formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, potentially altering the biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline oxides, while reduction could produce triazoloquinoxaline derivatives with altered electronic properties.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-benzyl-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multi-step organic reactions that integrate triazole and quinoxaline moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of triazole and quinoxaline have shown effectiveness against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest that the compound could be developed as a potential antimicrobial agent .
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological effects. Research indicates its potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the brain, potentially improving cognitive functions .
Neurodegenerative Disease Research
In a study exploring multi-target-directed ligands for neurodegenerative diseases complicated by depression, several compounds were synthesized and tested for their inhibitory potency against monoamine oxidase (MAO) and cholinesterase. One of the derivatives demonstrated significant activity in reducing immobility time in forced swim tests, indicating antidepressant-like effects .
Antimicrobial Activity Assessment
A comparative study on various synthesized compounds including derivatives of triazole showed promising results against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined, with some compounds exhibiting MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis, highlighting their potential as future antituberculosis agents .
Potential Therapeutic Applications
The diverse biological activities exhibited by this compound suggest several therapeutic applications:
- Antimicrobial Treatments : Development of new antibiotics targeting resistant bacterial strains.
- Neuroprotective Agents : Formulation of drugs aimed at treating Alzheimer's disease and other cognitive disorders.
- Antidepressants : Exploration of its potential in managing depressive symptoms associated with chronic illnesses.
Mechanism of Action
The mechanism of action of N-benzyl-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within the cell. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Triazoloquinoxaline Derivatives
Key structural variations among analogs include:
Substituents on the triazolo ring (e.g., ethyl, propyl, or hydrogen).
Aromatic groups on the acetamide side chain (e.g., benzyl, chlorophenyl, methylphenyl).
Table 1: Structural and Molecular Comparison
*Inferred based on structural analysis.
Substituent Effects on Physicochemical Properties
a) Triazolo Ring Substituents
- Ethyl vs.
- Hydrogen (Unsubstituted) : ’s compound lacks alkylation, reducing steric hindrance but limiting lipophilicity .
b) Acetamide Side Chain Modifications
Spectral Data Trends
While direct spectral data for the target compound are unavailable, analogs provide insights:
- NMR Shifts: In , p-tolyl (6c) and 4-bromophenyl (6d) substituents caused distinct chemical shifts in indazoloquinoxaline derivatives due to electronic effects . Similar trends are expected in triazoloquinoxalines.
- HRMS : Modifications like ethyl or propyl alter mass-to-charge ratios, aiding structural confirmation .
Research Implications
- Pharmacological Potential: Ethyl and benzyl groups in the target compound may optimize bioavailability and target engagement compared to chlorophenyl or methylphenyl analogs .
- Structure-Activity Relationships (SAR) : Propyl-substituted derivatives () warrant evaluation for enhanced potency, while chlorophenyl analogs () could serve as polar leads .
Biological Activity
N-benzyl-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate benzyl and triazole moieties into a quinoxaline framework. The compound can be synthesized using microwave-assisted techniques which enhance yield and reduce reaction times compared to conventional methods .
Biological Activity Overview
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Triazole derivatives, including this compound, have demonstrated significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
- Anti-inflammatory Effects : Research has shown that compounds similar to this compound exhibit potent anti-inflammatory activity by inhibiting nitric oxide (NO) production in macrophages and reducing inflammatory cytokines like TNF-α and IL-6. This activity is often mediated through the inhibition of cyclooxygenase (COX) enzymes and downregulation of the MAPK signaling pathway .
- Antioxidant Properties : The compound has also been evaluated for its antioxidant potential. Studies indicate that it can scavenge free radicals effectively, thus protecting cells from oxidative stress . This property is particularly relevant in the context of chronic diseases where oxidative damage plays a crucial role.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of compounds related to this compound:
Table 1: Summary of Biological Activities
| Biological Activity | Tested Compounds | Key Findings |
|---|---|---|
| Antimicrobial | N-benzyl derivatives | Effective against S. aureus, K. pneumoniae |
| Anti-inflammatory | 5-(3,4,5-trimethoxybenzyl) derivative | Inhibits LPS-induced NO release more effectively than ibuprofen |
| Antioxidant | Various triazole derivatives | High DPPH scavenging activity with IC50 values < 10 µg/mL |
Notable Research Findings
In one study focusing on anti-inflammatory agents derived from triazoles, a compound structurally similar to N-benzyl derivatives was found to inhibit NO release significantly in RAW264.7 cells upon lipopolysaccharide (LPS) stimulation . Another investigation highlighted the antioxidant capabilities of related triazoles that exhibited superior radical scavenging activity compared to standard antioxidants like butylated hydroxyanisole (BHA) .
Q & A
Basic: What are the typical synthetic routes for N-benzyl-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide?
Methodological Answer:
The synthesis involves multi-step reactions, often starting with the formation of the triazoloquinoxaline core followed by functionalization. Key steps include:
- Core Formation : Cyclocondensation of substituted quinoxaline precursors with triazole-forming agents (e.g., hydrazine derivatives) under reflux conditions .
- Acetamide Introduction : Reaction of the core intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dioxane, followed by recrystallization from ethanol-DMF mixtures .
- Purification : Column chromatography or recrystallization to isolate the final product, with yields typically ranging from 50–70% depending on substituent reactivity .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Structural confirmation requires:
- NMR Spectroscopy : H and C NMR to verify benzyl, ethyl, and acetamide substituents. For example, the benzyl group shows aromatic protons at δ 7.2–7.4 ppm, while the ethyl group appears as a triplet at δ 1.2–1.4 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H] at m/z 435.18) .
- Elemental Analysis : To validate purity (>95%) by matching calculated and observed C, H, N percentages .
Basic: What preliminary biological activities have been reported for this compound?
Methodological Answer:
Initial screening often focuses on:
- Anticancer Activity : Assessed via MTT assays against cancer cell lines (e.g., IC values of 10–25 µM in HeLa or MCF-7 cells) .
- Antimicrobial Potential : Disk diffusion assays showing inhibition zones against S. aureus or E. coli at 50–100 µg/mL .
- Mechanistic Clues : Fluorescence-based assays to study DNA intercalation or topoisomerase inhibition .
Advanced: How can reaction yields be optimized during synthesis?
Methodological Answer:
Critical parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving cyclization efficiency .
- Catalyst Use : Palladium catalysts (e.g., Pd/C) in reductive amination steps can increase yields by 15–20% .
- Temperature Control : Maintaining 20–25°C during chloroacetyl chloride addition minimizes side reactions .
- Workup Strategies : Using ice-cold water to precipitate intermediates reduces impurity carryover .
Advanced: How do computational methods (e.g., DFT) aid in understanding its bioactivity?
Methodological Answer:
- DFT Studies : Calculate electron density maps to identify reactive sites (e.g., the triazole ring’s N3 atom as a nucleophilic hotspot) .
- Molecular Docking : Predict binding affinity to targets like PARP-1 (binding energy: −8.2 kcal/mol) or EGFR kinase .
- ADMET Prediction : Tools like SwissADME assess logP (2.8) and bioavailability scores (0.55), guiding lead optimization .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
Key modifications and observed effects:
Advanced: How should researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Assay Variability : Compare protocols (e.g., MTT vs. SRB assays may yield differing IC values due to detection mechanisms) .
- Cell Line Specificity : Test compound against panels (e.g., NCI-60) to identify lineage-specific effects .
- Dose-Response Validation : Repeat studies with standardized concentrations (e.g., 1–100 µM) and controls (e.g., doxorubicin) .
Advanced: What analytical methods ensure purity and stability during storage?
Methodological Answer:
- HPLC Purity Checks : Use C18 columns (mobile phase: acetonitrile/water, 70:30) to confirm ≥98% purity .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) with LC-MS monitoring for hydrolysis byproducts .
- Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry and polymorph stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
